physical and chemical properties data for 2,2',3,4',5',6-hexachlorobiphenyl
physical and chemical properties data for 2,2',3,4',5',6-hexachlorobiphenyl
This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and toxicological profile of the specific polychlorinated biphenyl (PCB) congener, 2,2',3,4',5',6-hexachlorobiphenyl, also known as PCB-144. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed technical information on this compound.
Introduction and Significance
Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were widely used in various industrial applications, including as coolants and lubricants in electrical equipment, due to their chemical stability and insulating properties.[1] However, their production was banned in many countries in the 1970s due to their persistence in the environment, ability to bioaccumulate, and adverse health effects.[1][2] PCBs exist as 209 different congeners, each with a unique number and arrangement of chlorine atoms on the biphenyl structure.[1]
2,2',3,4',5',6-Hexachlorobiphenyl (PCB-144) is one such congener, belonging to the group of hexachlorobiphenyls.[3][4] Understanding the specific properties of individual congeners like PCB-144 is crucial for assessing their environmental fate, toxicological risk, and for developing effective analytical methods for their detection and quantification. These compounds are known to be toxic, persistent, and bioaccumulative, posing risks to both human health and the environment.[2]
Physicochemical Properties of 2,2',3,4',5',6-Hexachlorobiphenyl (PCB-144)
The physicochemical properties of a PCB congener dictate its behavior in the environment, including its partitioning between air, water, soil, and biota. The high degree of chlorination in hexachlorobiphenyls generally leads to low water solubility and high lipophilicity.
Table 1: Physicochemical Properties of 2,2',3,4',5',6-Hexachlorobiphenyl (PCB-144)
| Property | Value | Source |
| IUPAC Name | 1,2,3,4,5-pentachloro-6-(2-chlorophenyl)benzene | [5] |
| CAS Registry Number | 68194-14-9 | [3][4] |
| Molecular Formula | C₁₂H₄Cl₆ | [3][4][5] |
| Molecular Weight | 360.88 g/mol | [6] |
| Melting Point | 89-90 °C | [6] |
| Boiling Point | 400 °C | [6] |
| Water Solubility | 1.6 x 10⁻⁶ g/L (estimated) | [1] |
| logP (Octanol-Water Partition Coefficient) | 7.27 (estimated) | [1] |
Expert Insights on Physicochemical Properties:
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High Molecular Weight and Chlorination: The presence of six chlorine atoms contributes to the molecule's high molecular weight and stability, making it resistant to degradation in the environment.[7]
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Low Water Solubility and High logP: The extremely low water solubility and high octanol-water partition coefficient (logP) are hallmarks of highly chlorinated PCBs.[1][7] This lipophilic ("fat-loving") nature drives the compound to partition from aqueous environments into fatty tissues of organisms, leading to bioaccumulation and biomagnification in the food web.[2][7] The high logP value is a key indicator of its potential to accumulate in biological systems.
Analytical Methodology for PCB-144 Determination
The accurate quantification of specific PCB congeners like PCB-144 in environmental and biological matrices is a complex analytical challenge. The methodology typically involves extraction, cleanup to remove interfering substances, and instrumental analysis.
Experimental Protocol: Extraction and Cleanup
The choice of extraction and cleanup methods is critical and depends on the sample matrix. The following is a generalized protocol for the analysis of PCBs in a solid matrix like soil or sediment.
Rationale: The primary goal is to efficiently extract the nonpolar PCB-144 from the complex sample matrix while minimizing the co-extraction of interfering compounds. A multi-step cleanup is then essential to isolate the PCBs for accurate instrumental analysis.
Step-by-Step Protocol:
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Sample Preparation: The solid sample is typically air-dried, homogenized, and sieved to ensure representativeness.
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Soxhlet Extraction:
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A known mass of the prepared sample is placed in a porous thimble.
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The thimble is placed in a Soxhlet extractor.
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A nonpolar solvent, such as a mixture of hexane and acetone, is used for extraction. The solvent is heated, and its vapor cycles through the sample, extracting the PCBs over an extended period (typically 16-24 hours). This exhaustive extraction technique is chosen for its high efficiency in extracting persistent organic pollutants from solid matrices.
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Concentration: The solvent extract is concentrated using a rotary evaporator or a gentle stream of nitrogen to reduce the volume.
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Cleanup - Sulfur Removal: For sediment samples, elemental sulfur can be a significant interference. This is often removed by adding activated copper granules to the extract, which react with the sulfur.
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Cleanup - Column Chromatography:
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A glass column is packed with adsorbents like silica gel and/or alumina. The choice and activation level of these adsorbents are critical for separating PCBs from other co-extracted organic compounds like lipids and pesticides.
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The concentrated extract is loaded onto the column.
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A series of solvents with increasing polarity are used to elute different fractions of compounds. PCBs are typically eluted with a nonpolar solvent like hexane. The more polar interfering compounds are retained on the column.
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Final Concentration: The cleaned-up fraction containing the PCBs is concentrated to a final volume, and an internal standard is added for quantification.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: Gas chromatography is ideal for separating the volatile and thermally stable PCB congeners. Mass spectrometry provides highly selective and sensitive detection, allowing for the identification and quantification of individual congeners even at trace levels.
Step-by-Step Protocol:
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Injection: A small volume (typically 1 µL) of the final extract is injected into the GC.
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Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, narrow capillary column. The column's stationary phase is a nonpolar material. Separation is achieved based on the different boiling points and affinities of the PCB congeners for the stationary phase. Less chlorinated, more volatile PCBs will elute from the column faster than more chlorinated congeners.
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Detection and Quantification: As the separated congeners exit the GC column, they enter the mass spectrometer.
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Ionization: The molecules are ionized, typically by electron impact (EI), which breaks them into characteristic fragments.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection: The detector records the abundance of each ion at specific m/z values. For PCBs, the characteristic isotopic pattern of chlorine provides a unique signature for identification.
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Quantification: The concentration of PCB-144 is determined by comparing the peak area of its characteristic ions to that of the internal standard.
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Visualization of the Analytical Workflow
Caption: Workflow for the analysis of PCB-144 in solid samples.
Environmental Fate and Transport
The environmental behavior of PCB-144 is governed by its persistence and lipophilicity.
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Persistence: Due to its stable chemical structure, PCB-144 is highly resistant to biodegradation, photolysis, and chemical degradation in the environment.[7][8] This leads to its long-term persistence in ecosystems.
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Transport: While having low volatility compared to less chlorinated congeners, PCB-144 can still undergo atmospheric transport, often adsorbed to particulate matter.[9] This allows for its distribution to remote regions far from original sources.[7][9] In aquatic systems, it strongly sorbs to sediment and organic matter.[7]
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Bioaccumulation and Biomagnification: As previously mentioned, its high lipophilicity leads to significant accumulation in the fatty tissues of organisms.[2][7] As it moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification.[7]
Visualization of Environmental Partitioning
Caption: Environmental partitioning and fate of PCB-144.
Toxicology and Human Health Effects
PCBs as a class are considered probable human carcinogens by the U.S. Environmental Protection Agency (EPA) and are reasonably anticipated to be human carcinogens by the National Toxicology Program.[2] The toxicity of individual PCB congeners can vary.
The primary health effects associated with PCB exposure in humans include skin conditions like chloracne, as well as damage to the nervous, immune, and cardiovascular systems.[2] Exposure in the womb or during infancy is linked to developmental effects, including decreased IQ and impaired psychomotor development.[2] PCBs are also known endocrine disruptors, interfering with hormonal processes in the body.[1][2]
The mechanism of toxicity for many PCBs involves binding to the aryl hydrocarbon receptor (AhR), which disrupts cellular function by altering gene transcription.[1] Other PCBs may interfere with calcium channels or alter brain dopamine levels.[1]
Due to their persistence and toxicity, handling of PCB-144, even in a research setting, requires stringent safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, chemical-resistant gloves, and protective clothing, and working in a well-ventilated area or a fume hood.[10]
Conclusion
2,2',3,4',5',6-Hexachlorobiphenyl (PCB-144) is a persistent and bioaccumulative environmental contaminant with significant toxicological concerns. Its physicochemical properties, particularly its high lipophilicity, drive its environmental behavior and biological uptake. The analytical methods for its detection require sophisticated extraction, cleanup, and instrumental techniques to achieve the necessary sensitivity and selectivity. A thorough understanding of the properties and behavior of individual PCB congeners like PCB-144 is essential for effective risk assessment, environmental monitoring, and remediation efforts.
References
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PubChem. (n.d.). 2,2',3,4,5,6-Hexachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of environmental contamination and toxicology, 201, 137-158. Retrieved from [Link]
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Wikipedia. (n.d.). 2,2',3,3',4,4'-Hexachlorobiphenyl. Retrieved from [Link]
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PubChem. (n.d.). 2,2',3,4',5,6-Hexachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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Aulerich, R. J., et al. (1985). Toxicological manifestations of 2,4,5,2',4',5'-, 2,3,6,2',3',6'-, and 3,4,5,3',4',5'- hexachlorobiphenyl and Aroclor 1254 in mink. Journal of Toxicology and Environmental Health, 15(1), 63-79. Retrieved from [Link]
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Area of Sustainability. (n.d.). PCB Environmental Fate. Retrieved from [Link]
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